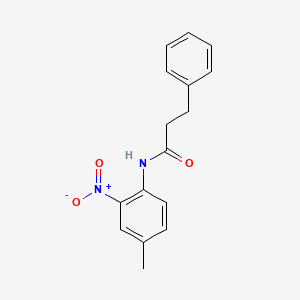
N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide is an organic compound characterized by the presence of a nitro group, a methyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide typically involves the following steps:
Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methyl group.
Amidation: The nitrated product is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the position ortho to the nitro group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, methanol
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: N-(4-methyl-2-aminophenyl)-3-phenylpropanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-phenylpropanoic acid and 4-methyl-2-nitroaniline
Scientific Research Applications
Chemistry
N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. Its derivatives may exhibit biological activity, making it a candidate for drug development studies.
Medicine
Potential medicinal applications include the development of anti-inflammatory and analgesic agents. The presence of the nitro group and amide linkage can influence the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism by which N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide linkage may facilitate binding to proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-methyl-2-nitrophenyl)benzamide: Contains a benzamide group, differing in the length and nature of the carbon chain.
N-(4-methyl-2-nitrophenyl)-3-nitrobenzamide: Another nitroaromatic compound with different substitution patterns.
Uniqueness
N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H16N2O3/c1-12-7-9-14(15(11-12)18(20)21)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,17,19) |
InChI Key |
CIRZZVWDPORZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


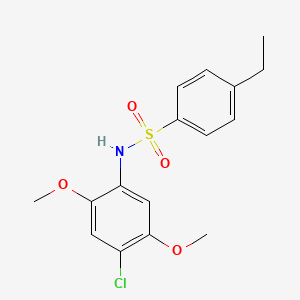
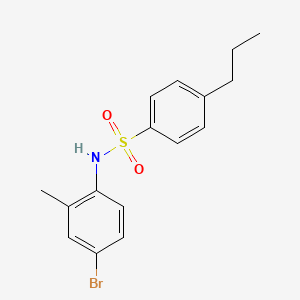

![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10969660.png)
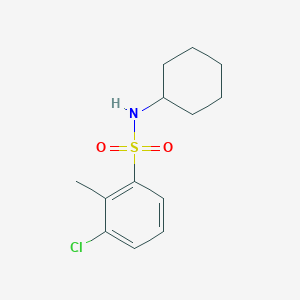

![3-[(2-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10969675.png)
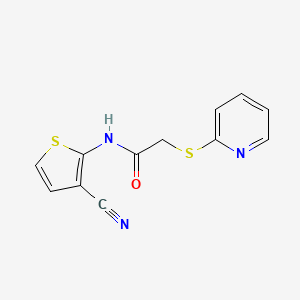
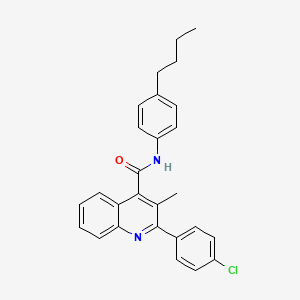
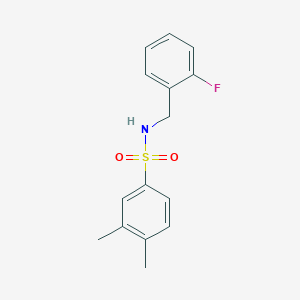
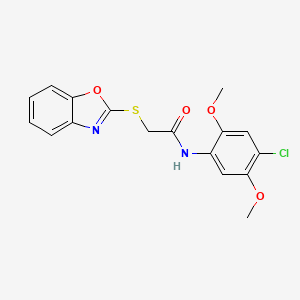
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B10969695.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10969696.png)
![1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10969702.png)
